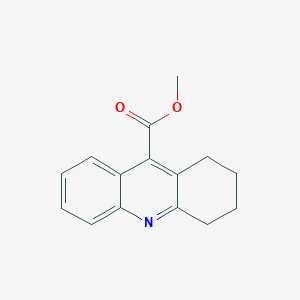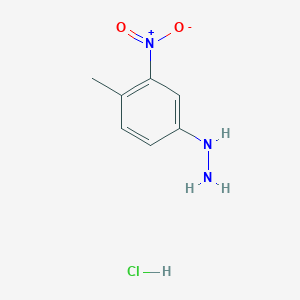
(4-Methyl-3-nitrophenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Methyl-3-nitrophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 104446-90-4 . It has a molecular weight of 203.63 and its IUPAC name is this compound . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds, such as 4-nitrophenylhydrazine hydrochloride, involves the reaction of 4-nitroaniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour . This is followed by a reaction with hydrogen chloride and tin (II) chloride in water at 0°C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H . The InChI key is CYUZQKISHLMAJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 203.63 . The compound is typically stored at room temperature .科学研究应用
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride has been used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as arylhydrazines, arylhydrazones, and hydrazones. It is also used in the synthesis of dyes and pigments. It has also been used in the synthesis of pharmaceuticals and in the preparation of metal complexes.
作用机制
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride acts as a nucleophile, attacking the electrophilic carbon atom in the substrate molecule. This results in the formation of a hydrazone, which is a type of organic compound containing a hydrazine group and a carbonyl group. The hydrazone can then react with other compounds to form a variety of products.
Biochemical and Physiological Effects
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride has not been tested for its effects on humans or animals. Therefore, its biochemical and physiological effects are unknown.
实验室实验的优点和局限性
The advantages of using (4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride in lab experiments include its low cost, its availability, and its ease of use. It is also relatively non-toxic and does not generate significant amounts of heat or other byproducts. The major limitation of using this compound is that it is a strong oxidizing agent and can react with other compounds in the reaction mixture.
未来方向
For research involving ((4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceutical synthesis and the preparation of metal complexes. It could also be used in the synthesis of new dyes and pigments. Additionally, further research could be conducted into its use as a reagent in the synthesis of organic compounds.
合成方法
(4-Methyl-3-nitrophenyl)hydrazine hydrochlorideitrophenylhydrazine hydrochloride is synthesized from the reaction of 4-methyl-3-nitrophenol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is exothermic and the product precipitates out of the solution. The product is then filtered, washed, and dried to yield a white crystalline solid.
属性
IUPAC Name |
(4-methyl-3-nitrophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-5-2-3-6(9-8)4-7(5)10(11)12;/h2-4,9H,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZQKISHLMAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

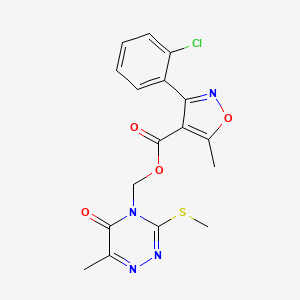
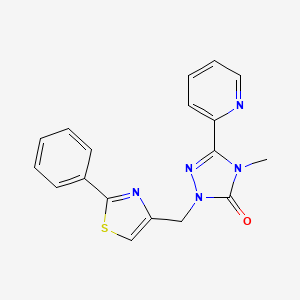

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2617749.png)
![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)
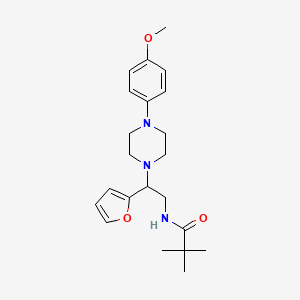
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
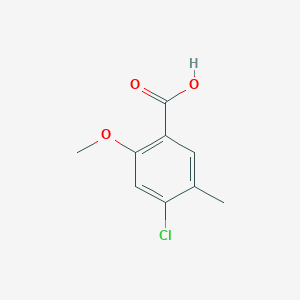
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2617758.png)
![3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2617759.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2617760.png)
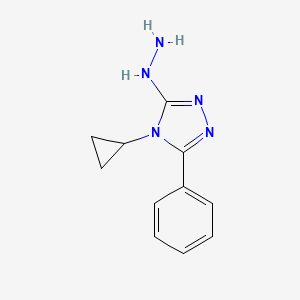
![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)
